7H-pyrazolo[4,3-f]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
215718-27-7 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
7H-pyrazolo[4,3-f]quinoxaline |
InChI |
InChI=1S/C9H6N4/c1-2-8-9(11-4-3-10-8)6-5-12-13-7(1)6/h1-5H,(H,12,13) |
InChI Key |
QWQLDUDGNBWKMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=C1NN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 7h Pyrazolo 4,3 F Quinoxaline and Its Derivatives
Classical Multi-Step Synthetic Approaches to the 7H-pyrazolo[4,3-f]quinoxaline Core
Condensation Reactions for Quinoxaline (B1680401) Ring Formation in Pyrazolo[4,3-f]quinoxaline
A cornerstone in the synthesis of quinoxaline derivatives is the condensation reaction between an aromatic diamine and a 1,2-dicarbonyl compound. sapub.org This facile and widely utilized method is also applicable to the formation of the quinoxaline moiety within the pyrazolo[4,3-f]quinoxaline system. sapub.org The reaction typically proceeds under reflux conditions in solvents like ethanol (B145695) or a mixture of acetic acid and sodium acetate. rsc.org For instance, the condensation of o-phenylenediamine (B120857) derivatives with 1,2-diketones is a common strategy to form the substituted quinoxaline backbone. sapub.orgrsc.org
A notable example involves the reaction of 1H-indazole-5,6-diamine with suitable 1,2-dicarbonyl compounds to yield pyrazolo[3,4-g]quinoxaline derivatives, a regioisomer of the target scaffold. arkat-usa.org This highlights the versatility of the condensation approach in accessing various isomeric structures.
Cyclization Strategies for the Pyrazole (B372694) Moiety of this compound
The formation of the pyrazole ring fused to the quinoxaline system often involves cyclization reactions. One approach is the reaction of a suitably substituted quinoxaline with a hydrazine (B178648) derivative. For example, 2-(D-arabino-tetritol-1-yl)quinoxaline can be condensed with N,N-benzylphenylhydrazine hydrochloride (NNBPHH) in an acidic medium to form a 1-phenyl-1H-pyrazolo[3,4-b]quinoxaline derivative. scirp.org In this reaction, the hydrazine acts not only as a reactant to form the pyrazole ring but also as a condensing agent. scirp.org
Another strategy involves the use of dipolar cycloaddition reactions. For instance, quinoxalinequinone can react with diazomethane (B1218177) to prepare pyrazolo[3,4-g]quinoxalines. arkat-usa.orgresearchgate.net The cyclization can also be achieved through intramolecular reactions. For example, modified hydrazides of anthranilic acid can undergo transformations to form pyrazolo[3,4-b]quinolines, and under specific conditions with sodium ethoxide, can yield the pyrazolo[3,4-b]quinoline system. uj.edu.pl
Precursor Chemistry in the Synthesis of this compound
The choice of precursors is critical in directing the synthesis towards the desired pyrazolo[4,3-f]quinoxaline scaffold. A common starting point is the use of substituted anilines and pyrazole derivatives containing aldehyde or ketone functionalities. uj.edu.pl The synthesis of these pyrazole precursors is often straightforward. uj.edu.pl
For the quinoxaline portion, ortho-phenylenediamine and its derivatives are key starting materials. sapub.orgrsc.org The synthesis of pyrazolo[3,4-b]quinolines has been achieved through the condensation of 5-chloro-4-aroylpyrazoles with aromatic amines. mdpi.com The required 4-aroyl-5-chloropyrazoles can be synthesized by acylating 5-chloropyrazoles with aromatic acid chlorides or by reacting pyrazolones with acid chlorides followed by chlorination. mdpi.com
Modern and Sustainable Synthetic Strategies for this compound
In recent years, there has been a shift towards developing more efficient, environmentally friendly, and versatile synthetic methods. These modern strategies often involve the use of catalysts and alternative energy sources like microwaves to improve reaction outcomes.
Catalytic Approaches in the Synthesis of this compound
Catalysts play a crucial role in modern organic synthesis by enhancing reaction rates and selectivity. In the context of pyrazolo[4,3-f]quinoxaline synthesis, various catalysts have been employed. Iodine has been used as a metal-free catalyst for the three-component reaction of an aromatic aldehyde, 1H-indazol-5-amine, and acetone (B3395972) to produce 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline derivatives under mild conditions. researchgate.net
Palladium-catalyzed reactions have also been utilized. For instance, a palladium-catalyzed annulation of 6-amino-7-iodoindazole with alkynes has been employed to prepare a series of pyrazolo[3,4-g]quinoxalines. arkat-usa.org Furthermore, bismuth-catalyzed oxidative coupling of epoxides with o-phenylenediamine has been shown to afford 2,3-substituted quinoxaline derivatives. sapub.org
Microwave-Assisted Synthesis of Pyrazolo[4,3-f]quinoxaline Derivatives
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govudayton.edubenthamdirect.com This technology has been successfully applied to the synthesis of pyrazolo[4,3-f]quinoxaline derivatives.
A notable application is the microwave-assisted, three-component reaction of aromatic aldehydes, 5-aminoindazole, and various cyclic 1,3-dicarbonyl compounds to synthesize pyrazolo[4,3-f]quinoline derivatives. nih.gov This method is valued for its operational simplicity, broad substrate scope, and high yields in short reaction times. nih.gov Another example is the catalyst-free, one-pot microwave synthesis of pyrazolo[4,3-f]quinazoline derivatives. researchgate.net The inverse imino Diels-Alder reaction to synthesize pyrazolo[4,3-f]quinolines has also been shown to be more efficient under microwave conditions compared to conventional heating. nih.gov
Table of Synthetic Approaches and Key Features
| Synthetic Approach | Key Features |
|---|---|
| Classical Multi-Step Synthesis | |
| Condensation of aromatic diamines and 1,2-dicarbonyls | Foundational for quinoxaline ring formation; often requires reflux. sapub.orgrsc.org |
| Cyclization with hydrazines | Forms the pyrazole ring; can involve acidic media. scirp.org |
| Dipolar cycloaddition | Utilizes reagents like diazomethane for pyrazole formation. arkat-usa.orgresearchgate.net |
| Modern and Sustainable Strategies | |
| Iodine catalysis | Metal-free, mild conditions for three-component reactions. researchgate.net |
| Palladium catalysis | Enables annulation reactions for ring formation. arkat-usa.org |
| Bismuth catalysis | Used for oxidative coupling to form quinoxalines. sapub.org |
| Microwave-assisted synthesis | Reduces reaction times, increases yields, often catalyst-free. udayton.edunih.govnih.govrsc.org |
Flow Chemistry Applications for Efficient this compound Production
While specific examples of flow chemistry for the direct synthesis of this compound are not extensively documented in the provided search results, the application of flow chemistry to the synthesis of related pyrazole-fused heterocycles highlights its potential. mdpi.comresearchgate.net Flow chemistry offers significant advantages over traditional batch methods, including enhanced control over reaction parameters, improved safety, and greater scalability. researchgate.net For instance, a microwave-flow hybrid approach has been successfully used to synthesize pyrazolo[3,4-b]pyridine derivatives, demonstrating the power of combining these technologies for efficient heterocycle production. mdpi.com This methodology could conceivably be adapted for the synthesis of this compound, offering a pathway to more efficient and scalable production.
Functionalization and Derivatization of the this compound Scaffold
The biological activity of the this compound core can be fine-tuned through the introduction of various functional groups. A range of chemical reactions allows for the modification of this scaffold at different positions.
Electrophilic Substitution Reactions on this compound
Quinoxalines are generally deactivated towards electrophilic substitution, with reactions typically occurring at the 5 and 8 positions where electron density is highest. thieme-connect.de However, the presence of electron-donating substituents on the benzenoid ring can facilitate these reactions. thieme-connect.de For the this compound system, electrophilic substitution reactions such as nitration and halogenation can introduce functional groups that serve as handles for further derivatization. For example, nitration of a quinoxalin-2-ol derivative using sulfuric acid leads to nitration at the 6-position. nih.gov
Nucleophilic Substitution Reactions of this compound Analogues
Nucleophilic substitution reactions are a powerful tool for modifying quinoxaline derivatives. The reactivity towards nucleophiles is enhanced in quinoxaline N-oxides, particularly at the position alpha to the N-oxide group. thieme-connect.de In the context of this compound analogues, the introduction of a good leaving group, such as a halogen, allows for its displacement by various nucleophiles. For instance, 2-chloro-7-nitroquinoxaline (B1364894) can undergo substitution reactions with different amines. nih.gov This approach has been utilized in the synthesis of a variety of substituted quinoxaline derivatives.
Palladium-Catalyzed Cross-Coupling Reactions for Pyrazolo[4,3-f]quinoxaline Modification
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions are widely used to modify heterocyclic scaffolds, including quinoxalines. The Suzuki-Miyaura coupling, for example, has been employed to introduce aryl groups onto the quinoxaline ring system by reacting a halogenated quinoxaline with an arylboronic acid in the presence of a palladium catalyst. nih.gov This methodology allows for the synthesis of a diverse library of this compound derivatives with various substituents, which is crucial for structure-activity relationship (SAR) studies. nih.gov The choice of palladium catalyst and reaction conditions is critical for achieving high yields and selectivity. acs.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Quinoxaline Scaffolds
| Reactant 1 (Halogenated Quinoxaline) | Reactant 2 (Coupling Partner) | Catalyst System | Product Type | Reference |
| 2-Chloro-7-nitroquinoxaline | Arylboronic acids/esters | Pd(PPh3)4, Na2CO3 | Aryl-substituted quinoxalines | nih.gov |
| 3-Bromo-6-nitroquinoline | Pyrazole derivative | Pd(PPh3)4, Na2CO3 | Pyrazolyl-quinolines | nih.gov |
Synthesis of Pyrazolo[4,3-f]quinoxaline Conjugates and Hybrid Molecules
To explore new chemical space and enhance biological activity, the this compound scaffold can be conjugated with other heterocyclic systems or pharmacophores. researchgate.net This can be achieved by synthesizing derivatives with functional groups that can be readily coupled to other molecules. For example, quinoxaline derivatives bearing a carboxylic acid group can be coupled with various amines using standard peptide coupling reagents to form amide conjugates. nih.gov Similarly, the synthesis of pyrazolo-thiazolo-pyridine conjugates has been reported, demonstrating the feasibility of creating complex hybrid molecules based on these heterocyclic cores. researchgate.net The design and synthesis of such conjugates are a key strategy in the development of new therapeutic agents. researchgate.net
Advanced Structural Characterization and Conformational Analysis of 7h Pyrazolo 4,3 F Quinoxaline
X-ray Crystallographic Studies of 7H-pyrazolo[4,3-f]quinoxaline and its Derivatives
X-ray crystallography offers an unambiguous method for determining the solid-state structure of molecules, providing precise bond lengths, bond angles, and intermolecular interactions. Studies on derivatives of the related pyrazolo[3,4-g]isoquinoline and pyrrolo[1,2-a]quinoxaline (B1220188) systems have demonstrated the power of this technique in elucidating their complex three-dimensional structures. acs.orgconicet.gov.ar For instance, the crystal structure of ethyl 7-bromopyrrolo[1,2-a]quinoxaline-4-carboxylate confirmed its three-dimensional spatial arrangement. conicet.gov.ar Similarly, single-crystal X-ray analysis of a new pyrazolo[3,4-g]isoquinoline derivative revealed a "pincer" conformation, with hydrogen bonds and C-H···π interactions defining the crystal packing. acs.org
In a study of dibenzo[f,h] rsc.orgholzer-group.atpurdue.eduoxadiazolo[3,4-b]quinoxaline derivatives, X-ray crystallography was used to confirm the molecular structure, providing crucial data for understanding their electrochemical and photophysical properties. acs.org These examples underscore the importance of X-ray crystallography in validating molecular structures and understanding the intermolecular forces that govern their solid-state organization. acs.orgconicet.gov.aracs.orgresearchgate.net
Table 1: Crystallographic Data for Representative Quinoxaline (B1680401) Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Dibenzo[f,h] rsc.orgholzer-group.atpurdue.eduoxadiazolo[3,4-b]quinoxaline Derivative (7h) acs.org | Monoclinic | P2₁/c | 13.9313(4) | 9.7123(3) | 11.2959(4) | 90 | 109.843(2) | 90 |
| Ethyl 2-((8-cyano-3,5,9a-trimethyl-1-(4-oxo-4,5-dihydrothiazol-2-yl)-4-phenyl-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-g]isoquinolin-7-yl)thio)acetate (5) acs.org | Triclinic | P-1 | 10.386(3) | 13.125(4) | 13.565(4) | 65.698(9) | 87.581(9) | 71.916(8) |
This table presents selected crystallographic parameters for related heterocyclic systems to illustrate the type of data obtained from X-ray diffraction studies. Data for the parent this compound is not available in the provided search results.
Elucidation of Tautomeric Forms and Isomerism in the this compound System
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a key feature of many heterocyclic systems, including pyrazolo[3,4-b]quinolines and related pyrazolopyridines. researchgate.netdntb.gov.ua This phenomenon can significantly influence the chemical and biological properties of the molecule. The pyrazolo[3,4-b]pyridine ring system, for example, can exist in two main tautomeric forms: the 1H- and 2H-isomers. dntb.gov.uamdpi.com Theoretical calculations have shown that for the parent pyrazolo[3,4-b]pyridine, the 1H-tautomer is significantly more stable. mdpi.com
In the case of pyrazolo[3,4-c]pyridines, the tautomeric equilibrium between the N1 and N2 tautomers has been investigated using a combination of NMR spectroscopy and X-ray crystallography, revealing that the N1 tautomer is predominant in solution. colab.ws Similarly, for some 1H-pyrazolo[3,4-b]quinoxalines, the existence of different tautomeric forms, such as the arylazohydroxy and diketo-hydrazone forms, has been proposed based on electronic absorption and IR spectral data. researchgate.net The specific tautomer present can be influenced by the solvent and the physical state of the compound. researchgate.netresearchgate.net The concept of prototropic tautomerism, where a proton can occupy different positions within a heterocyclic system, is also relevant to triazolo[4,3-a]quinoxaline derivatives. google.comgoogle.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Probing of this compound Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. holzer-group.atpurdue.edu
For the related pyrazolo[4',3':5,6]pyrano[2,3-b]quinoxalin-4(1H)-one system, detailed NMR studies have led to the unambiguous assignment of all ¹H, ¹³C, and ¹⁵N resonances. holzer-group.at The chemical shifts and coupling constants provide valuable insights into the electronic distribution and connectivity within the molecule. For instance, in a series of 7-aryl-9-methyl-3H-pyrazolo[4,3-f]quinoline derivatives, the ¹H NMR spectra clearly showed a singlet for the N-H proton around 13.7 ppm, confirming the pyrazole (B372694) structure. researchgate.net
In the characterization of various quinoxaline derivatives, ¹H and ¹³C NMR data have been crucial for confirming their structures. heteroletters.orgnih.gov The chemical shifts of the aromatic protons and carbons are particularly informative for determining the substitution pattern on the quinoxaline ring. heteroletters.org
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrazolo[4,3-f]quinoline Derivatives researchgate.net
| Proton | 7-(p-tolyl)-9-methyl-3H-pyrazolo[4,3-f]quinoline | 7-(4-chlorophenyl)-9-methyl-3H-pyrazolo[4,3-f]quinoline |
| CH₃ (on pyrazole) | 2.96 (s, 3H) | 2.97 (s, 3H) |
| CH₃ (on tolyl) | 2.39 (s, 3H) | - |
| Ar-H | 7.35 (d, J=8.0 Hz, 2H), 7.94 (s, 2H), 8.10 (s, 1H), 8.17 (d, J=8.0 Hz, 2H) | 7.74 (d, J=8.4 Hz, 2H), 7.96 (s, 2H), 8.17 (s, 1H), 8.25 (d, J=8.4 Hz, 2H) |
| CH (on quinoline) | 8.57 (s, 1H) | 8.59 (s, 1H) |
| NH | 13.70 (s, 1H) | 13.72 (s, 1H) |
This table provides illustrative ¹H NMR data for substituted derivatives to demonstrate the type of information obtained. Data for the parent this compound is not available in the provided search results.
Vibrational Spectroscopy (FTIR, Raman) for Detailed Structural Insights of Pyrazolo[4,3-f]quinoxaline
The C-H stretching vibrations in quinoxaline rings typically appear in the region of 3100-3000 cm⁻¹. scialert.net The in-plane and out-of-plane C-H bending vibrations are found in the 1300-1000 cm⁻¹ and 900-667 cm⁻¹ regions, respectively. scialert.net The C=C and C=N stretching vibrations within the quinoxaline moiety are also characteristic and appear in the 1660-1430 cm⁻¹ range. scialert.net
In a study of a halogen-substituted indeno-quinoxaline derivative, both FTIR and Raman spectra were used to identify the characteristic vibrations of the quinoxaline ring, including C-H, C=C, and C-N stretching modes. scialert.net For pyrazolo[3,4-g]quinoxaline derivatives, IR spectroscopy has been used to identify key functional groups and confirm the formation of the desired products. nih.gov The combination of FTIR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other. spectroscopyonline.com
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Quinoxaline Derivatives
| Vibrational Mode | Typical Range (cm⁻¹) scialert.net | Observed in Indeno-Quinoxaline Derivative (FTIR) scialert.net | Observed in Indeno-Quinoxaline Derivative (Raman) scialert.net |
| C-H stretching | 3100-3000 | 3057 | 3060 |
| C=C stretching | 1660-1580 | 1616, 1571, 1544, 1508 | 1610, 1580, 1544, 1507 |
| C-C stretching | 1625-1430 | 1508, 1463 | 1507, 1419 |
| C-H in-plane bending | 1300-1000 | 1277, 1200, 1172, 1124, 1101, 1072, 1052 | 1265, 1225, 1180, 1131, 1025 |
| C-H out-of-plane bending | 900-667 | 886, 847, 796, 752, 696, 675 | 842, 785, 755, 678 |
This table presents typical and observed vibrational frequencies for related quinoxaline systems to illustrate the application of vibrational spectroscopy. Data for the parent this compound is not available in the provided search results.
Theoretical and Computational Investigations of 7h Pyrazolo 4,3 F Quinoxaline
Electronic Structure Calculations (DFT and Ab Initio) on 7H-pyrazolo[4,3-f]quinoxaline
Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the fundamental electronic characteristics of molecules. For this compound and its analogs, these methods have been employed to understand their intrinsic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and distribution of these orbitals provide insights into a molecule's ability to donate or accept electrons. youtube.com
For quinoxaline (B1680401) derivatives, FMO analysis, often performed using DFT methods like B3LYP with various basis sets, helps to elucidate their reactivity trends. researchgate.netresearchgate.net The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its energy indicates the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.
| Concept | Description | Significance in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Determines the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy often correlates with greater reactivity as a nucleophile. youtube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital that is vacant of electrons. | Determines the molecule's ability to accept electrons (electrophilicity). Lower LUMO energy often correlates with greater reactivity as an electrophile. youtube.com |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |
In the context of pyrazolo[4,3-f]quinoxaline, the distribution of HOMO and LUMO densities across the fused ring system would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Typically, MEP maps are generated using data from DFT calculations. researchgate.net The color-coding scheme provides a clear guide to the molecule's reactive sites:
Red and Yellow Regions: These areas indicate a negative electrostatic potential, rich in electrons, and are therefore susceptible to electrophilic attack. cram.com
Blue Regions: These areas represent a positive electrostatic potential, which is electron-deficient, making them favorable sites for nucleophilic attack. researchgate.net
Green Regions: These areas correspond to a neutral or near-zero potential. cram.com
For this compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of both the pyrazole (B372694) and quinoxaline rings, highlighting them as potential sites for protonation and interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such analysis is crucial for understanding non-bonding interactions and predicting how the molecule will interact with biological targets. researchgate.net
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including UV-Vis absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. uctm.edunih.gov These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
UV-Vis Spectra: TD-DFT calculations can predict the electronic transitions and corresponding absorption wavelengths (λmax) of a molecule. researchgate.net For quinoxaline derivatives, these calculations help to understand the nature of the electronic transitions, such as π→π* and n→π*, which are responsible for the observed absorption bands. researchgate.net The calculated spectra are often compared with experimental data to validate the computational methodology. researchgate.net
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. uctm.edunih.gov The theoretical chemical shifts are calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and then compared with experimental values. This comparison can aid in the assignment of signals in complex spectra and provide confidence in the proposed structure. uctm.edu
| Spectroscopic Technique | Computational Method | Information Obtained |
|---|---|---|
| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Predicts electronic transition energies and absorption wavelengths (λmax). researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Gauge-Including Atomic Orbital (GIAO) | Calculates 1H and 13C NMR chemical shifts. uctm.edunih.gov |
Molecular Dynamics Simulations of this compound and its Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their behavior and interactions over time. core.ac.uk For this compound and its derivatives, MD simulations can offer insights into their conformational flexibility, solvation effects, and interactions with biological macromolecules.
These simulations can confirm the stability of ligand-protein complexes predicted by molecular docking. core.ac.uk By simulating the complex in a solvated environment, researchers can assess the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation period. This provides a more realistic and rigorous evaluation of the binding mode and affinity. For example, MD simulations have been used to study the stability of quinoxaline derivatives in the active site of enzymes like the main protease of SARS-CoV-2. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues (Focus on Mechanistic Understanding)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org The goal of QSAR is to develop predictive models that can guide the design of new, more potent analogues. taylorandfrancis.com
In a QSAR study, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors can be physicochemical (e.g., hydrophobicity, molar refractivity), electronic, or steric in nature. taylorandfrancis.com Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the biological activity. taylorandfrancis.com
For this compound analogues, QSAR studies can provide a mechanistic understanding of how different substituents on the core scaffold influence a particular biological activity, for instance, the inhibition of a specific enzyme. nih.govnih.gov By identifying the key structural features that contribute positively or negatively to the activity, these models can rationalize the structure-activity relationships and guide the synthesis of new derivatives with improved properties. acs.org
Molecular Docking Studies and Binding Site Analysis for Pyrazolo[4,3-f]quinoxaline Ligands (Mechanistic Focus)
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. ekb.eg This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In the context of pyrazolo[4,3-f]quinoxaline derivatives, docking studies have been employed to investigate their binding modes within the active sites of various protein targets, such as kinases and enzymes involved in diabetes. nih.govresearchgate.net These studies can reveal key intermolecular interactions, including:
Hydrogen bonds: These are crucial for anchoring the ligand in the binding pocket.
π-π stacking and π-cation interactions: These are common for aromatic and heteroaromatic systems like the pyrazoloquinoxaline core. rsc.org
Photophysical and Photochemical Properties of 7h Pyrazolo 4,3 F Quinoxaline
Absorption and Emission Characteristics of 7H-pyrazolo[4,3-f]quinoxaline
The electronic absorption and emission spectra of pyrazoloquinoxaline derivatives are characterized by their π-conjugated framework. Generally, the absorption spectra of these compounds, such as 1H-pyrazolo[3,4-b]quinolines, exhibit two main absorption bands in the UV-Vis region. researchgate.net The first is a broad S₀→S₁ transition, resulting from a π→π* electronic excitation, with an absorption maximum typically found between 380 and 420 nm. researchgate.net The second consists of multiple, more defined bands at shorter wavelengths (below 300 nm), which are attributed to S₀→Sₙ transitions, involving both π→π* and n→π* excitations. researchgate.net For some quinoxaline (B1680401) derivatives, n→π* transitions of the quinoxaline ring can appear as a shoulder band around 355 nm. cusat.ac.in
Derivatives of the isomeric 1H-pyrazolo[3,4-b]quinoxaline system, particularly those with N,N-dialkylamino electron-donating groups, are known to be highly luminescent. psu.eduresearchgate.net These compounds typically show emission maxima in the range of 520–540 nm, which corresponds to the green-yellow region of the visible spectrum. psu.edu The introduction of various substituents can tune these properties; for instance, different aryl groups on the quinoxaline core can lead to emissions from blue to yellow. acs.orgcore.ac.uk More complex, related systems like pyrazolo[4,3-a]quinindolines (also named pyrazolo[4,3-f]-indolo[2,3-b]quinolines) have also been synthesized and show interesting photophysical properties, though their specific spectral data differ due to the extended conjugation. nih.gov
The following table summarizes the photophysical data for some representative pyrazoloquinoxaline and related derivatives, illustrating the range of observed properties.
| Compound/Derivative Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent | Reference |
| 1H-Pyrazolo[3,4-b]quinoline derivatives | ~380–420 | ~450 | Various | researchgate.netresearchgate.net |
| 7-Dialkylamino-1H-pyrazolo[3,4-b]quinoxalines | Varies with solvent | 520–540 | Moderately Polar | psu.edu |
| 6-CF₃-1H-pyrazolo[3,4-b]quinoline | 375 | - | Acetonitrile | mdpi.com |
| 2,3-Bis(arylvinyl)quinoxalines | - | 431–558 | - | core.ac.uk |
This table presents data for related compound classes due to the limited availability of specific data for this compound.
Fluorescence Quantum Yield and Lifetime Measurements of Pyrazolo[4,3-f]quinoxaline Derivatives
The fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time a molecule spends in the excited state before emitting a photon, are crucial parameters for luminescent materials.
For pyrazolo[3,4-b]quinoxaline derivatives, the fluorescence quantum yield can be exceptionally high, often approaching unity (or 100% efficiency) in solvents of moderate polarity. psu.eduresearchgate.netresearchgate.net This indicates that, for these molecules, the radiative decay pathway (fluorescence) is highly favored over non-radiative decay pathways. Some pyrazolo-[3,4-b]-quinoline derivatives have reported quantum yields between 76% and 100% in solution. researchgate.net
The quantum yield is not constant but is influenced by the molecular environment. For instance, in a series of 1H-pyrazolo[3,4-b]quinoxaline derivatives, the fluorescence quantum yield was observed to increase as solvent polarity increased from non-polar to moderately polar, and then to decrease slightly with a further increase in polarity. psu.edu This suggests a complex interplay of factors governing the excited state deactivation pathways.
Investigation of Solvatochromic and Thermochromic Effects on this compound Photophysics
Solvatochromism:
Pyrazoloquinoxaline derivatives frequently exhibit solvatochromism, a phenomenon where the color of a substance (and thus its absorption and emission spectra) changes with the polarity of the solvent. psu.edunih.govnih.gov Typically, these compounds show a bathochromic (red) shift in their absorption and emission maxima as the solvent polarity increases. psu.edunih.gov For example, the emission of certain 1H-pyrazolo[3,4-b]quinoxaline derivatives can shift dramatically from the blue-green region in a non-polar solvent to the green-yellow region in a highly polar solvent. psu.edu
This behavior is often indicative of an intramolecular charge transfer (ICT) character in the excited state. psu.edunih.govnih.gov In such donor-acceptor type molecules, the electron-rich pyrazole (B372694) moiety acts as the donor and the electron-deficient quinoxaline moiety acts as the acceptor. researchgate.net Upon photoexcitation, electron density moves from the donor to the acceptor, creating a more polar excited state than the ground state. Polar solvents stabilize this polar excited state more effectively than the ground state, thus lowering its energy and causing a red shift in the emission spectrum. cusat.ac.in This pronounced solvatochromism makes these compounds potentially useful as fluorescent probes for sensing environmental polarity. acs.orgacs.org
Thermochromism:
Photochemical Reaction Pathways and Stability of this compound under Irradiation
The photochemical stability of a compound determines its durability and suitability for applications involving exposure to light, such as in organic light-emitting diodes (OLEDs) or fluorescent probes. While some pyrazolo[3,4-b]quinolines have been noted for their resistance to temperature and oxidation, their behavior under irradiation can be complex. mdpi.com
The quinoxaline scaffold itself is known to be photoreactive and has been employed in the design of photoinitiators for polymerization. mdpi.com In these systems, the quinoxaline derivative absorbs light and initiates a chemical reaction, such as a photoinduced electron transfer or hydrogen abstraction, to generate reactive species that start the polymerization process. mdpi.com This inherent photoreactivity suggests that under certain conditions, pyrazoloquinoxaline compounds could undergo photochemical transformations.
Specific studies on the photodegradation pathways of this compound are scarce. However, research on related heterocyclic systems provides some clues. For example, the photolysis of some 3-formylchromones, which can be precursors to pyrazolo[3,4-b]pyridines, is a known process. mdpi.com Furthermore, acid-promoted cyclization reactions to form pyrazolo[4,3-c]quinolines can occur under mild conditions, indicating the reactivity of the pyrazole-aniline linkage. researchgate.net In some cases, photochemical reactions can be leveraged for synthesis; for instance, some N-alkylation reactions of related heterocycles can be driven by visible light irradiation. researchgate.net
The stability of any given pyrazolo[4,3-f]quinoxaline derivative would likely depend on its specific substitution pattern and the conditions of irradiation (e.g., wavelength, solvent, presence of oxygen or other reactive species). The development of highly stable derivatives is crucial for their application in optoelectronic devices. psu.edu
Coordination Chemistry of 7h Pyrazolo 4,3 F Quinoxaline As a Ligand
Synthesis and Characterization of Metal Complexes Featuring 7H-pyrazolo[4,3-f]quinoxaline
Transition Metal Complexes of Pyrazolo[4,3-f]quinoxaline
No published studies detailing the synthesis and characterization of transition metal complexes specifically with the this compound ligand were identified.
Main Group Metal Complexes with this compound
No published studies concerning the synthesis and characterization of main group metal complexes with the this compound ligand were found.
Ligand Binding Modes and Chelation Behavior of this compound
There is no available experimental or theoretical data describing the binding modes or chelation behavior of this compound with metal ions.
Spectroscopic and Magnetic Investigations of this compound Metal Complexes
No spectroscopic (e.g., IR, UV-Vis, NMR) or magnetic data for metal complexes of this compound have been reported in the literature.
Electrochemical and Redox Properties of Metal Complexes Derived from this compound
The electrochemical and redox properties of metal complexes featuring the this compound ligand have not been investigated in the available scientific literature.
Exploration of Advanced Research Applications of 7h Pyrazolo 4,3 F Quinoxaline Excluding Clinical, Dosage, Safety
Advanced Materials Science Applications of 7H-pyrazolo[4,3-f]quinoxaline
The inherent characteristics of the this compound core, such as high thermal and chemical stability, electron-transporting ability, and significant fluorescence, position it as a valuable component in the development of advanced materials. researchgate.netresearchgate.net The adaptability of its structure allows for chemical modifications that can fine-tune its electronic and photophysical properties for specific applications. researchgate.netresearchgate.net
Optoelectronic Devices Utilizing Pyrazolo[4,3-f]quinoxaline Scaffolds (e.g., OLEDs, OFETs)
The quinoxaline (B1680401) core is a well-established building block for materials used in optoelectronic devices due to its electron-deficient nature, which facilitates electron transfer and emission. researchgate.net When fused with a pyrazole (B372694) ring, the resulting pyrazoloquinoxaline system offers a platform for creating donor-acceptor (D-A) type molecules essential for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.net While direct research on the this compound isomer is emerging, extensive studies on related isomers like pyrazolo[3,4-b]quinoline and pyrazino[2,3-g]quinoxaline (B3350192) inform its potential. researchgate.netrsc.org
In the context of OLEDs , pyrazoloquinoline derivatives have been investigated as emissive materials. researchgate.net These compounds often exhibit intense fluorescence, a key requirement for efficient light emission. researchgate.net For instance, related pyrazolo[3,4-b]quinolines show absorption maxima between 380 to 420 nm and fluorescence maxima around 460-480 nm, properties that can be tuned by substituent groups. researchgate.netnih.gov
For OFETs , which are fundamental components of modern electronics, polymers based on quinoxaline derivatives have demonstrated promising semiconductor performance. Copolymers incorporating pyrazino[2,3-g]quinoxaline-2,7-dione have been shown to exhibit ambipolar transport characteristics, meaning they can conduct both electrons and holes. rsc.org This dual functionality is highly desirable for creating complex circuits. The performance of these materials highlights the potential of the broader pyrazoloquinoxaline family in transistor technology.
| Copolymer Composition | Transport Characteristic | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) | Reference |
|---|---|---|---|---|
| PQx and bithiophene | Electron-dominant ambipolar | Up to 4.28 × 10⁻³ | Up to 5.22 × 10⁻⁴ | rsc.org |
| PQx and thieno[3,2-b]thiophene | Hole-dominant ambipolar | Up to 3.95 × 10⁻³ | Up to 4.82 × 10⁻² | rsc.org |
Photovoltaic Cell Components Based on this compound Derivatives
The development of efficient organic photovoltaic (OPV) cells relies on materials that can absorb sunlight effectively and facilitate charge separation and transport. The donor-acceptor architecture inherent to many pyrazoloquinoxaline derivatives makes them suitable candidates for various roles within solar cells. Quinoxaline-based systems have been successfully used as electron-acceptors and as components in dye-sensitizers for dye-sensitized solar cells (DSSCs). researchgate.netrsc.orgrsc.org
For example, indolo[2,3-b]quinoxaline has been used as a building block in metal-free organic dyes for DSSCs, achieving a power conversion efficiency (PCE) of 5.27%. rsc.org When used as a co-sensitizer with a standard ruthenium-based dye, the efficiency improved to 8.32%, demonstrating the ability of quinoxaline-based structures to enhance photovoltaic performance by reducing charge recombination and improving voltage. rsc.org Furthermore, thiadiazolo[3,4-g]quinoxaline derivatives have been explored as non-fullerene acceptors in OPVs, showcasing the versatility of the quinoxaline core in solar energy applications. rsc.org These findings strongly suggest that the this compound scaffold could be similarly employed to develop novel, efficient materials for next-generation solar cells.
| Sensitizer/System | Power Conversion Efficiency (η) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |
|---|---|---|---|---|
| FS10 (Indolo[2,3-b]quinoxaline-based) | 5.27% | 0.676 V | N/A | rsc.org |
| FS10 + HD-2 (Co-sensitization) | 8.32% | 0.672 V | 18.68 mA cm⁻² | rsc.org |
| HD-2 alone | 7.47% | 0.650 V | 19.00 mA cm⁻² | rsc.org |
Supramolecular Assemblies and Self-Healing Materials Incorporating this compound
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. The this compound structure is well-suited for such applications due to the presence of hydrogen bond donors (the N-H group of the pyrazole) and acceptors (the nitrogen atoms of the quinoxaline ring), as well as the planar aromatic system that can engage in π-π stacking.
These interactions are the foundation for creating advanced materials, including self-healing polymers. Self-healing materials can repair damage autonomously, extending their lifespan and improving safety. nih.gov A prominent strategy for creating such materials is through host-guest chemistry, where polymers functionalized with host molecules (e.g., cyclodextrin) and guest molecules (e.g., ferrocene) form reversible cross-links. nih.gov Although direct examples incorporating this compound are not yet prevalent, its structural features make it an excellent candidate for a guest or host moiety in such systems. Its ability to form directional hydrogen bonds and stable π-stacked assemblies could be harnessed to create novel, stimulus-responsive, and self-healing supramolecular gels and polymers. nih.gov
Chemical Sensing and Detection Technologies
The unique photophysical properties of pyrazoloquinoxaline derivatives make them highly suitable for developing chemical sensors. Their fluorescence can be modulated by the presence of specific analytes, allowing for sensitive and selective detection. nih.govnih.gov
Fluorescent Probes Derived from this compound for Specific Analytes (e.g., Metal Ions, Anions)
Fluorescent chemosensors are molecules that signal the presence of a chemical species with a change in their fluorescence intensity or color. The quinoxaline scaffold has been widely used to design probes for both cations and anions. researchgate.netnih.govrsc.org
Research on the closely related 1H-pyrazolo[3,4-b]quinoline scaffold has demonstrated its potential for ion sensing. A derivative was developed as a fluorescent sensor for zinc ions (Zn²⁺), a crucial element in many biological processes. nih.gov The probe exhibited a 13-fold increase in fluorescence quantum yield upon binding to Zn²⁺, with a low detection limit of 1.93 x 10⁻⁷ M. nih.gov This "turn-on" response was attributed to the inhibition of a photoinduced electron transfer (PET) quenching process upon complexation with the metal ion. nih.gov Similarly, other quinoxaline-based probes have shown high selectivity for iron (Fe³⁺) and nickel (Ni²⁺) cations, and for anions like fluoride (B91410) (F⁻). nih.govrsc.org The inherent fluorescence and ion-coordinating ability of the nitrogen atoms in the this compound core make it a highly attractive framework for designing the next generation of selective and sensitive fluorescent probes.
| Sensor Scaffold | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline derivative | Zn²⁺ | Fluorescence turn-on (PET inhibition) | 0.193 µM | nih.gov |
| Quinoxaline dihydrazone (DHQ) | Fe³⁺ | Colorimetric/Ratiometric | Not specified | nih.gov |
| Cyanoquinoxaline 1,4-dioxide | Cu²⁺, Pd²⁺, F⁻ | Colorimetric & Fluorescence quenching | Not specified | rsc.org |
Electrochemical Sensors Utilizing this compound Modifications
Electrochemical sensors detect analytes by measuring changes in electrical properties like current or potential. The redox activity of the quinoxaline ring system makes it suitable for electrochemical applications. The reduction of quinoxaline derivatives often involves the formation of a stable radical anion, a process that can be harnessed for sensing. abechem.com
While the direct use of this compound in electrochemical sensors is an area ripe for exploration, studies on related compounds provide a strong basis for its potential. For instance, the electrochemical synthesis of pyrazolo[4,3-c]quinoline derivatives has been demonstrated, highlighting the electrochemical reactivity of this class of compounds. researcher.liferesearchgate.net The electrochemical behavior of quinoxaline derivatives is sensitive to their molecular structure, and there is a correlation between their reduction potential and electron affinity. abechem.com This relationship can be exploited to design sensors where the interaction with an analyte perturbs the electronic structure of the pyrazoloquinoxaline molecule, leading to a measurable change in its electrochemical signature. Such a mechanism could be applied to develop novel sensors for a wide range of chemical and biological targets.
Catalysis and Organocatalysis
The unique electronic and structural properties of the pyrazoloquinoxaline core suggest its potential utility in catalytic applications. The presence of multiple nitrogen atoms provides coordination sites for metal ions, while the protic pyrazole ring offers a site for hydrogen bonding and proton transfer, a key feature in many organocatalytic mechanisms.
While direct research into the catalytic activity of this compound metal complexes is not extensively documented, the individual components of the fused ring system, namely pyrazole and quinoxaline, are well-established in coordination chemistry and catalysis.
Iron (III) complexes featuring the quinoxaline ligand have been studied for their catecholase activity, demonstrating that the quinoxaline moiety can effectively support metal centers in catalytically oxidative reactions. nih.gov These complexes, including mononuclear [Fe(qx)]³⁺ and binuclear [Fe₂(qx)]⁶⁺ species, were found to catalyze the oxidation of catechol, a model reaction for new oxidative catalysts. nih.gov This indicates that the quinoxaline portion of the this compound scaffold is capable of participating in catalytic cycles.
Furthermore, pyrazole-containing ligands are widely used to create transition metal complexes for homogeneous catalysis. nih.gov Protic pyrazole complexes, in particular, have been investigated for a variety of chemical transformations. The acidity of the pyrazole N-H proton is enhanced upon coordination to a Lewis acidic metal center, enabling cooperative mechanisms where both the metal and the ligand participate in the catalytic event. nih.gov Such complexes have been applied in reactions like the hydrogenation of carbon dioxide and the dehydrogenation of formic acid. nih.gov Given that pyrazoloquinoxalines readily form coordination complexes with metals like copper and iron, it is plausible that this compound could serve as a versatile ligand for developing novel homogeneous catalysts. nih.govnih.gov
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, often relies on specific functional groups to activate substrates. The protic N-H group within the pyrazole ring of this compound makes its derivatives potential candidates for organocatalytic applications, particularly in reactions involving hydrogen bonding.
Research into related pyrazole-fused heterocyclic systems has shown their efficacy in organocatalysis. For instance, chiral dihydropyrano[2,3-c]pyrazole derivatives have been synthesized using asymmetric organocatalysis, highlighting the utility of the pyrazole core in stereoselective transformations. metu.edu.tr Similarly, an efficient enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has been achieved through an organocatalytic cascade reaction, demonstrating the ability of the pyrazole moiety to facilitate complex bond formations. rsc.org These examples, which utilize bifunctional acid-base organocatalysts, suggest a promising avenue for exploring the organocatalytic potential of this compound derivatives. metu.edu.tr The N-H group could act as a hydrogen bond donor to activate electrophiles, a common strategy in many organocatalytic Michael additions and other cascade reactions. metu.edu.tr
Mechanistic Biological Activity Investigations (Strictly Preclinical, Non-Therapeutic, Non-Safety Focus)
In the realm of molecular biology and pharmacology, pyrazoloquinoxaline derivatives are primarily investigated for their interactions with key biological macromolecules. These preclinical studies aim to understand the fundamental mechanisms of binding and inhibition at a molecular level, without assessing therapeutic efficacy or safety profiles.
Derivatives of the pyrazoloquinoline and pyrazoloquinoxaline scaffolds have been identified as potent inhibitors of various enzymes, particularly protein kinases and topoisomerases.
One study focused on 3H-pyrazolo[4,3-f]quinoline derivatives as inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a key target in certain leukemias. nih.gov The most active compounds potently inhibited the recombinant FLT3 kinase and its mutants with nanomolar half-maximal inhibitory concentrations (IC₅₀). nih.gov Molecular docking simulations revealed a type I binding mode, where the 3H-pyrazolo group forms a crucial interaction with the cysteine residue Cys694 in the hinge region of the kinase's active site. nih.gov
Another series of pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives were identified as inhibitors of the PI3Kα enzyme through virtual screening and structure optimization. nih.gov The most potent of these compounds exhibited a remarkable PI3Kα inhibitory activity with an IC₅₀ value of 0.24 µM. nih.gov
| Compound Class | Target Enzyme | IC₅₀ (nM) | Key Interaction Details |
| 3H-Pyrazolo[4,3-f]quinoline Derivatives | FLT3 Kinase | Nanomolar range | Type I binding; pyrazolo group interacts with Cys694 in the hinge region. nih.gov |
| Pyrazolo[1,5-a]quinoxalin-4(5H)-one Derivatives | PI3Kα | 240 nM | Identified via virtual screening and docking-based optimization. nih.gov |
| Pyrazolo[3,4-g]quinoxaline Derivatives | Pim-3 Kinase | Varies | Exhibited interesting in vitro inhibitory potencies. nih.gov |
The ability of pyrazolo-fused quinolines to bind to specific receptors has been explored, particularly in the context of the central nervous system. In studies on the related isomer pyrazolo[4,3-c]quinoline, derivatives were synthesized and tested for their capacity to displace specific radioligands from brain membrane receptors. nih.gov
Specifically, 2-arylpyrazolo[4,3-c]quinolin-3-ones were evaluated for their ability to displace [³H]flunitrazepam from benzodiazepine (B76468) receptors in rat brain tissue. nih.gov Several of these compounds demonstrated high affinity for the central benzodiazepine receptors, with some showing binding capabilities comparable to or even exceeding that of diazepam. nih.gov This type of competitive binding assay is fundamental for determining the affinity (often expressed as an inhibition constant, Ki, or an IC₅₀ value) of a compound for a specific receptor subtype, providing a quantitative measure of binding strength without assessing the functional consequences (e.g., agonist or antagonist activity).
The planar, aromatic nature of the pyrazoloquinoxaline ring system makes it a suitable candidate for intercalating into the structure of nucleic acids like DNA and RNA. This interaction can disrupt the function of enzymes that process DNA, such as topoisomerases.
A study dedicated to the design and synthesis of novel pyrazolo[4,3-f]quinoline derivatives identified them as potential inhibitors of human DNA topoisomerase I and IIα. metu.edu.tr The inhibition of these nuclear enzymes is a well-established mechanism for anticancer agents. metu.edu.tr The research demonstrated that certain derivatives, such as compound 2E from the study, exhibited a pattern of topoisomerase IIα inhibition equivalent to that of the known inhibitor etoposide (B1684455) at a concentration of 100 µM. metu.edu.tr This inhibitory action is predicated on the compound's ability to interact with and stabilize the transient DNA-topoisomerase complex, preventing the re-ligation of the DNA strand and leading to cell death.
Future Research Directions and Emerging Opportunities for 7h Pyrazolo 4,3 F Quinoxaline
Integration of Machine Learning and Artificial Intelligence in Pyrazolo[4,3-f]quinoxaline Design and Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. youtube.com However, the direct application of these computational tools to the specific 7H-pyrazolo[4,3-f]quinoxaline scaffold is an area that remains largely unexplored. Future research efforts can leverage AI/ML to overcome existing challenges and rationalize the design process.
Emerging opportunities include:
Predictive Modeling: While structure-activity relationship (SAR) studies have been initiated for pyrazolo[4,3-f]quinoline derivatives, the relationships are not yet systematically established. mdpi.com AI models, particularly deep learning algorithms, could be trained on existing and future experimental data to build robust predictive models. These models could forecast the biological activity, toxicity, and pharmacokinetic properties of virtual compounds, enabling high-throughput screening of vast chemical spaces before committing to synthetic efforts.
De Novo Design: Generative AI models, such as those used in the discovery of inhibitors for other kinase targets like DDR1, can design entirely new this compound derivatives. nih.gov By learning from the structural features of known active compounds, these models can propose novel molecules with optimized properties, potentially leading to the discovery of candidates with higher potency and selectivity. nih.gov For instance, multimodal AI models like Madrigal, which integrate data from chemical structures, genomics, and preclinical assays, could predict the clinical outcomes of novel pyrazolo[4,3-f]quinoxaline-based drug combinations. arxiv.org
Scaffold Hopping and Bioisosteric Replacement: AI can suggest novel scaffold hops or bioisosteric replacements to improve the drug-like properties of existing leads. This strategy, which involves replacing a core structure or functional group with a chemically different one that retains similar biological activity, has been successfully applied in the design of other heterocyclic compounds. mdpi.com AI algorithms can analyze large databases of chemical fragments to identify suitable replacements for specific positions on the pyrazolo[4,3-f]quinoxaline ring system, aiming to enhance target binding, improve metabolic stability, or reduce off-target effects.
Development of Novel and Sustainable Synthetic Routes for Complex this compound Architectures
Current synthetic strategies for the pyrazolo[4,3-f]quinoline scaffold, a closely related core, include multicomponent reactions like the Doebner-Povarov reaction and the inverse imino Diels-Alder reaction. nih.govmdpi.com While effective for generating libraries of analogues, these methods can present challenges. Future synthetic research should focus on developing more efficient, versatile, and environmentally benign methodologies.
Key opportunities in this area include:
Green Chemistry Approaches: The synthesis of the broader quinoxaline (B1680401) class has seen significant advancements through the adoption of green chemistry principles. academie-sciences.frmdpi.com These include the use of water or ethanol (B145695) as green solvents, employment of biodegradable and reusable catalysts like cellulose (B213188) sulfuric acid, and solvent-free reactions assisted by microwave irradiation or zinc triflate catalysts. academie-sciences.frmdpi.com Similar strategies could be adapted for this compound synthesis to reduce waste, avoid hazardous reagents, and shorten reaction times. mdpi.comresearchgate.net For example, the one-pot condensation of o-phenylenediamines and α-diketones can be efficiently catalyzed by reusable solid acid catalysts, a method that could be explored for constructing the quinoxaline portion of the target scaffold. mdpi.com
Multicomponent Reactions (MCRs): While MCRs are already in use, there is an opportunity to develop novel MCRs that allow for greater structural diversity in the final products. nih.govpurdue.edu Designing one-pot reactions that introduce complexity and desired functional groups in a single step would be highly efficient for building large and diverse compound libraries for screening. researchgate.net
Catalyst Development: The exploration of novel catalysts could significantly improve the synthesis of complex pyrazolo[4,3-f]quinoxaline architectures. This includes the use of magnetically recoverable nanocatalysts, which facilitate easy separation and reuse, aligning with sustainable chemistry goals. researchgate.net Furthermore, developing new palladium-catalyzed cross-coupling reactions could enable more precise and flexible functionalization of the heterocyclic core. nih.gov
Exploration of this compound in Emerging Nanomaterials and Advanced Functional Systems
The application of this compound derivatives has been predominantly focused on their biological activity. However, the unique photophysical properties inherent to many fused nitrogen-containing heterocyclic systems suggest significant potential in materials science. Research into related pyrazolo-pyridazine and pyrazolo[3,4-b]quinoline compounds has demonstrated their utility in nanomaterials and optoelectronics, paving the way for similar exploration with the this compound scaffold. nih.govnih.gov
Future opportunities include:
Organic Light-Emitting Diodes (OLEDs): Related pyrazolo[3,4-b]quinolines have been investigated as emission materials in OLEDs due to their fluorescence properties and high photoluminescence quantum yields. nih.gov The rigid, planar structure of the this compound core could be similarly exploited. By tuning the electronic properties through substituent modification, it may be possible to develop new emitters for next-generation displays and lighting.
Nanoparticle Formulations for Drug Delivery: The therapeutic potential of pyrazolo[4,3-f]quinoxaline derivatives could be enhanced by formulating them as nanoparticles. For instance, a pyrazolo-pyridazine derivative was successfully incorporated into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs), which showed improved cytotoxic activity against cancer cell lines compared to the free compound. nih.gov This approach could improve the solubility, bioavailability, and targeted delivery of this compound-based anticancer agents.
Advanced Functional Materials: The dipyrazino[2,3-f:2',3'-h]quinoxaline scaffold, which shares a similar fused aromatic system, is listed as a component for porous organic materials. cd-bioparticles.net This suggests that this compound derivatives could serve as building blocks (linkers) for creating metal-organic frameworks (MOFs) or other porous materials with applications in gas storage, separation, or catalysis.
Deeper Understanding of Structure-Property Relationships in this compound for Targeted Applications
A thorough understanding of the relationship between molecular structure and functional properties is critical for designing compounds with specific, optimized activities. For this compound, this research is still in its early stages, with preliminary structure-activity relationship (SAR) studies focusing on anticancer applications. mdpi.com
Future research should aim for a more profound and systematic understanding of these relationships:
Systematic SAR Studies: Initial studies on 7,9-diphenyl-3H-pyrazolo[4,3-f]quinolines and chromeno[4,3-b]pyrazolo[4,3-f]quinolines have shown that substituents on the peripheral rings significantly impact cytotoxicity against cancer cells. mdpi.com However, a clear, systematic correlation has not yet been established. mdpi.com Comprehensive studies are needed where substituents at each position of the core are systematically varied to probe the effects of electronic and steric properties on biological activity. For example, in one study, halogen substituents like -Br and -F at specific positions on an appended ring were found to be highly toxic to NUGC-3 cancer cells, while other halogens or positions had little effect. mdpi.com
Computational Docking and Molecular Modeling: Molecular docking studies have been instrumental in understanding how 3H-pyrazolo[4,3-f]quinoline-based kinase inhibitors bind to their targets, such as the FLT3 kinase. nih.gov These studies revealed a type I binding mode where the pyrazolo group interacts with a key cysteine residue in the hinge region of the kinase. nih.gov Expanding these computational studies to a wider range of kinases and other biological targets will be crucial for guiding the design of more selective and potent inhibitors and for rationalizing observed SAR data.
Physicochemical and Photophysical Properties: Beyond biological activity, a deeper understanding of the structure's influence on physicochemical properties (e.g., solubility, stability) and photophysical properties (e.g., absorption, fluorescence) is needed. nih.gov This knowledge is essential not only for developing better drugs but also for unlocking the potential of these compounds in the material science applications discussed previously.
The table below summarizes key SAR findings from studies on pyrazolo[4,3-f]quinoline derivatives, providing a foundation for future design efforts. mdpi.com
| Compound Series | Scaffold | Substituent Position | Substituent Type | Observed Effect on Antiproliferative Activity (NUGC-3 Cells) | Reference |
|---|---|---|---|---|---|
| Diphenyl-pyrazoloquinolines | 7,9-diphenyl-3H-pyrazolo[4,3-f]quinoline | Ring B' (R4') | -F | Weakly active | mdpi.com |
| Diphenyl-pyrazoloquinolines | 7,9-diphenyl-3H-pyrazolo[4,3-f]quinoline | Ring B' (R2') | -Cl | Highly cytotoxic (GI50 < 8 µM) | mdpi.com |
| Chromeno-pyrazoloquinolines | Chromeno[4,3-b]pyrazolo[4,3-f]quinoline | Ring B' (R2', R3', R4') | Electron-releasing groups (e.g., -OCH3) | Weakly active | mdpi.com |
| Chromeno-pyrazoloquinolines | Chromeno[4,3-b]pyrazolo[4,3-f]quinoline | Ring B' (R6') | -F | Highly cytotoxic (GI50 < 8 µM) | mdpi.com |
| Chromeno-pyrazoloquinolines | Chromeno[4,3-b]pyrazolo[4,3-f]quinoline | Ring B' (R2') | -Br | Highly cytotoxic (GI50 < 8 µM) | mdpi.com |
| Chromeno-pyrazoloquinolines | Chromeno[4,3-b]pyrazolo[4,3-f]quinoline | Ring B' (R2') | -Cl | Weakly active | mdpi.com |
Q & A
Q. What are the common synthetic routes for 7H-pyrazolo[4,3-f]quinoxaline and its derivatives?
The synthesis typically involves intramolecular cyclization. For example, 1-(2-isocyanophenyl)-1H-imidazole undergoes cyclization using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light irradiation . Alternative methods include aromatic nucleophilic substitution of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in basic media, followed by autooxidation . Multi-component reactions, such as those involving aromatic aldehydes, 1H-indazol-5-amine, and tetrahydropyran-4-one catalyzed by iodine in THF, yield derivatives like 7-aryl-pyrano[3,4-c]pyrazolo[4,3-f]quinolines .
Q. How are structural and purity analyses performed for these compounds?
Key techniques include:
- NMR spectroscopy : Proton environments (e.g., δH 3.43 ppm for CH2 groups) and carbon frameworks are resolved using ¹H/¹³C NMR .
- HRMS : Validates molecular formulas (e.g., [M+H]+ 336.0904 for a chlorophenyl derivative) .
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3195 cm⁻¹) .
- Melting points : High thermal stability (>300°C) is common .
Q. What biological activities are associated with the quinoxaline core?
Quinoxalines exhibit antitumor, antimicrobial, and enzyme-inhibitory properties. For instance, bromo-substituted derivatives show enhanced inhibition of non-small-cell lung cancer cells . Acetylcholinesterase (AChE) inhibitors based on quinoxaline scaffolds display IC50 values as low as 0.077 µM .
Q. Why is the quinoxaline scaffold significant in drug design?
Its planar, electron-deficient structure enables π-π stacking with biological targets (e.g., DNA, enzymes) . Modifications at positions 3 and 7 (e.g., halogenation, aryl groups) optimize steric/electronic interactions, improving binding affinity and selectivity .
Q. What are the challenges in synthesizing pyrazoloquinoxaline derivatives?
Key issues include:
- Regioselectivity : Controlling reaction pathways to avoid byproducts during cyclization .
- Catalyst sensitivity : Iridium catalysts require precise light exposure for optimal yields .
- Solvent compatibility : THF and DMF are critical for dissolving intermediates and precipitating pure products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of anticancer derivatives?
- Substituent effects : Bromo groups at position 7 enhance cytotoxicity against lung cancer cells compared to nitro analogs .
- Hybrid scaffolds : Pyrano[3,4-c]pyrazolo[4,3-f]quinolines with 4-chlorophenyl groups improve hydrophobic interactions with kinase active sites .
- Table : IC50 values for select derivatives:
| Derivative | Substitution | IC50 (µM) | Target |
|---|---|---|---|
| 4b | 4-ClPh | 0.89 | A549 |
| 4k | 3,4-Me₂Ph | 1.12 | H1299 |
Q. What computational strategies validate quinoxaline-derived enzyme inhibitors?
- Docking studies : Quinoxaline ureas (e.g., NCGC55879-01) target the peripheral anionic site (PAS) of AChE, differing from tacrine’s catalytic site (CAS) binding .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- ADMET predictions : Prioritize derivatives with blood-brain barrier permeability (e.g., logP < 5) .
Q. How do material science applications leverage quinoxaline derivatives?
- Organic semiconductors : Dipyrazinoquinoxalines (e.g., HATCN) serve as electron-transport layers in OLEDs due to high electron mobility (10⁻³ cm²/V·s) .
- Microporous polymers : HAT-based frameworks exhibit surface areas >1000 m²/g for energy storage .
Q. What experimental discrepancies exist in biological data, and how are they resolved?
- Variability in IC50 : Discrepancies arise from assay conditions (e.g., cell line heterogeneity, incubation time). Standardized protocols (e.g., MTT assays at 48h) improve reproducibility .
- Contradictory SAR trends : Meta-substituted aryl groups may enhance activity in one study but reduce it in another due to differing target proteins. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) is critical .
Q. What novel functionalization strategies are emerging for this scaffold?
- Photoredox catalysis : Enables C-H activation for late-stage diversification .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties for enhanced solubility .
- Enantioselective synthesis : Chiral iridium catalysts yield optically active derivatives for CNS drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
